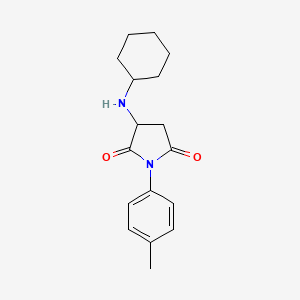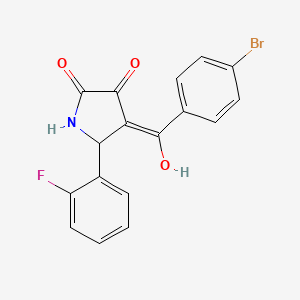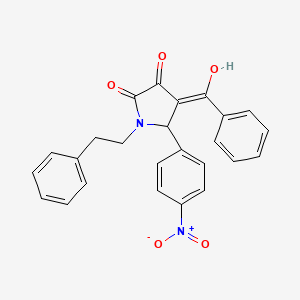
3-(cyclohexylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione
描述
3-(Cyclohexylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione, commonly known as CX-5461, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of various forms of cancer. CX-5461 works by targeting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosome biogenesis, ultimately resulting in the induction of apoptosis in cancer cells.
作用机制
CX-5461 works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosome biogenesis, ultimately resulting in the induction of apoptosis in cancer cells. CX-5461 has also been shown to induce DNA damage in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is thought to be due to the higher rate of ribosome biogenesis in cancer cells compared to normal cells. CX-5461 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of CX-5461 is its specificity for cancer cells, which makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of CX-5461 is its potential toxicity, which may limit its clinical application. CX-5461 also has a short half-life, which may require frequent dosing.
未来方向
For research on CX-5461 include the development of more potent and selective inhibitors of RNA polymerase I, as well as the identification of biomarkers that can predict response to CX-5461 treatment. Additionally, the combination of CX-5461 with other anticancer agents is an area of active research. Finally, the clinical development of CX-5461 as a therapeutic agent for the treatment of cancer is an area of ongoing investigation.
科学研究应用
CX-5461 has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. In preclinical studies, CX-5461 has shown promising results in the treatment of various forms of cancer, including breast, ovarian, and pancreatic cancer. CX-5461 has also been shown to have a synergistic effect when combined with other anticancer agents, such as DNA-damaging agents.
属性
IUPAC Name |
3-(cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-15(17(19)21)18-13-5-3-2-4-6-13/h7-10,13,15,18H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWIARIDZFUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}isonicotinohydrazide](/img/structure/B3920022.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B3920026.png)
![N-methyl-N-phenyl-2-{[(pyridin-3-yloxy)acetyl]amino}benzamide](/img/structure/B3920040.png)
![3-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3920044.png)
![N-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920047.png)
![N'-[1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B3920054.png)
![4-cinnamoyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920061.png)

![2-[(2,7-diethoxy-1-naphthyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3920099.png)

![3-benzyl-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920108.png)
![1-(2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920120.png)
![N'-[(2-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3920123.png)
![3-allyl-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920129.png)